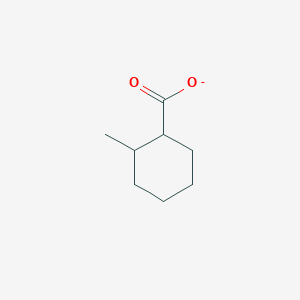

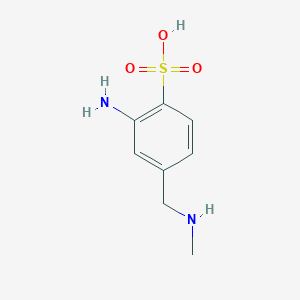

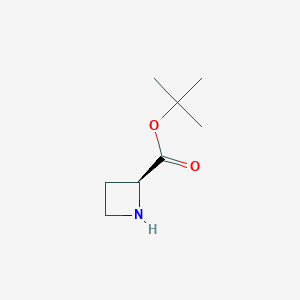

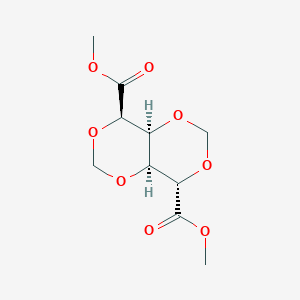

![molecular formula C13H23ClN4O B020104 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol CAS No. 75166-65-3](/img/structure/B20104.png)

3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol

描述

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multi-step sequences starting from basic pyrimidine units. For instance, derivatives involving chloropyrimidin and substituted pyrimidinones have been designed through various synthetic pathways including chlorination, condensation, and cyclization reactions to obtain compounds with specific functional groups (Chen & Shi, 2008). Another example involves the use of aromatic aldehyde, ethylcyanoacetate, and thiourea in absolute ethanol as per standard procedures to synthesize substituted pyrimidine derivatives, showcasing the versatility of pyrimidine chemistry (Holam et al., 2022).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been a subject of extensive study, revealing intricate details about their supramolecular arrangements. For example, the structure of certain aminopyrimidine derivatives displays polarized molecular-electronic structures and is stabilized by a variety of hydrogen bonds, creating complex molecular columns and networks (Cheng et al., 2011). These studies shed light on the influence of hydrogen bonding on base pairing and molecular packing, which is essential for understanding the compound's properties and potential applications.

Chemical Reactions and Properties

Pyrimidine derivatives engage in a range of chemical reactions, dictated by their functional groups and molecular structure. The reactivity can be influenced by substituents on the pyrimidine ring, as demonstrated by studies on substituted pyrimidines which undergo various reactions to produce compounds with potential biological activities (Xiang et al., 2012).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are often determined experimentally through techniques such as X-ray crystallography, which also provides insights into the compound's molecular geometry and supramolecular organization (Orozco et al., 2009).

科学研究应用

Fluorescent Sensing and Bacterial Imaging

The compound has been incorporated into the structure of a fluorescent sensor for selective recognition of aluminum ions, showcasing an "OFF-ON type" mode in the presence of Al3+ ions. This sensor exhibits high sensitivity and a good association constant, making it suitable for bacterial cell imaging (E.coli DHα) and logic gate applications. The mechanism involves green and red fluorescent imaging with Al3+ ion, representing an INHIBIT logic gate in switching behavior (Yadav & Singh, 2018).

Supramolecular Structures

Studies on similar compounds with close structural resemblance have shown polarized molecular-electronic structures, which are crucial in forming supramolecular structures. Such compounds create molecular columns stabilized by a combination of hard N-H···N hydrogen bonds, soft C-H···N hydrogen bonds, and aromatic π-π stackings. These structures form a hydrophilic tube in the supramolecular structure, within which water molecules are fixed by various hydrogen bonds (Cheng et al., 2011).

Synthesis and Modification of Pyrimidin-4-ols

The synthesis of pyrimidin-4-ols, which are closely related to 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol, involves processes like chlorination and nucleophilic substitution. These processes are significant as they lead to the formation of various derivatives with potential biological and pharmaceutical applications. Chlorination, for instance, has been used to obtain 6-chloro derivatives from amino-substituted pyrimidin-4-ols, suggesting the possibility of similar reactions and derivatives for 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol (Harnden & Hurst, 1990).

Antitumor and Antiviral Applications

The compound and its derivatives have been explored for their potential antitumor and antiviral activities. One study synthesized derivatives of a closely related compound, which exhibited significant antitumor activities, indicating the potential of 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol in similar applications (De-qing, 2011). Another study synthesized analogues of 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol, which were found to be potent and selective anti-HIV agents, demonstrating the compound's potential in antiviral therapy (Vince & Hua, 1990).

安全和危害

The safety and hazards associated with 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol are not detailed in the search results.

未来方向

The future directions for research on 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol are not specified in the search results.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.

属性

IUPAC Name |

3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClN4O/c1-3-4-5-6-7-10(9(2)19)18-13-11(15)12(14)16-8-17-13/h8-10,19H,3-7,15H2,1-2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFQZPXJGBALKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C)O)NC1=C(C(=NC=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974690 | |

| Record name | 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |

CAS RN |

59262-85-0 | |

| Record name | NSC272455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

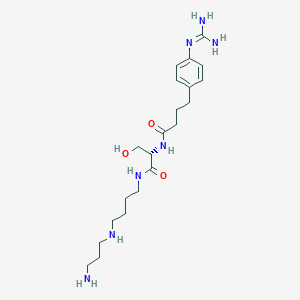

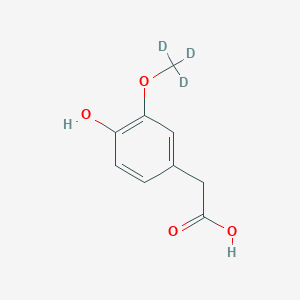

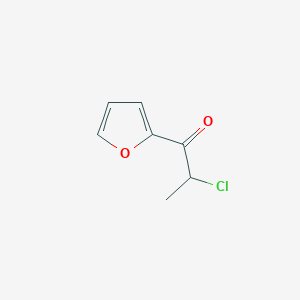

![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)